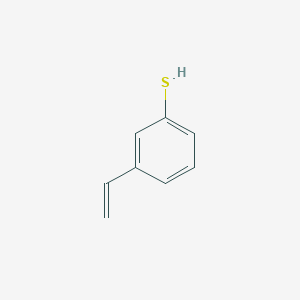

3-Ethenylbenzene-1-thiol

Description

Structure

3D Structure

Properties

CAS No. |

72032-27-0 |

|---|---|

Molecular Formula |

C8H8S |

Molecular Weight |

136.22 g/mol |

IUPAC Name |

3-ethenylbenzenethiol |

InChI |

InChI=1S/C8H8S/c1-2-7-4-3-5-8(9)6-7/h2-6,9H,1H2 |

InChI Key |

SCXIDQOYDZIEKQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC(=CC=C1)S |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethenylbenzene 1 Thiol and Analogous Ethenylbenzenethiol Structures

General Strategies for the Synthesis of Ethenylbenzenethiols

The introduction of a thiol group onto a vinyl-substituted benzene (B151609) ring can be accomplished through several general methodologies, primarily involving cross-coupling reactions or nucleophilic substitution pathways.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-sulfur (C–S) bonds, providing routes to aryl thiols from aryl halides. beilstein-journals.org Both palladium and copper catalysts have proven effective in these transformations. beilstein-journals.org

Palladium-Catalyzed Reactions: Palladium-catalyzed coupling of aryl halides or triflates with a sulfur source is a common method for synthesizing aryl thioethers. organic-chemistry.org While often used for creating thioethers, modifications can lead to the formation of thiols. For instance, a general palladium-catalyzed reaction using the CyPF-t-Bu ligand has been shown to be effective for coupling aryl halides and sulfonates with thiols, demonstrating high turnover numbers and functional group tolerance. organic-chemistry.org The development of palladium N-heterocyclic carbene (NHC) complexes has also provided highly active catalysts for C–S cross-coupling reactions with a broad range of aryl- and alkylthiols. organic-chemistry.org A key challenge in these reactions is the tendency of thiols and thiolates to bind strongly to the metal center, which can deactivate the catalyst. nih.gov Research has shown that using monophosphine ligands, as opposed to the more traditional bisphosphine ligands, can lead to more effective catalysis at lower temperatures. nih.gov

A palladium-catalyzed regioselective reaction of propargylic carbonates with thiophenols can produce mono(arylthiol) alkenes through hydrothiolation. rsc.orgrsc.org By controlling the equivalents of thiophenol, this method can also yield bis(arylthiol) alkenes. rsc.org

Copper-Catalyzed Reactions: Copper-catalyzed reactions represent an economical and effective alternative for the synthesis of aryl thiols. thieme-connect.com A notable method involves the use of copper(I) iodide (CuI) as a catalyst for the coupling of aryl iodides with elemental sulfur, followed by reduction with sodium borohydride (B1222165) (NaBH₄) or triphenylphosphine (B44618) (PPh₃) to yield the desired aryl thiols. organic-chemistry.org This approach is tolerant of a wide array of functional groups. organic-chemistry.org

Another efficient copper-catalyzed method is the direct synthesis of aryl thiols from aryl iodides using sodium sulfide (B99878) (Na₂S·9H₂O) as the sulfur source, with 1,2-ethanedithiol (B43112) acting as a catalytic reagent. thieme-connect.comthieme-connect.comorganic-chemistry.org This protocol is advantageous due to the use of readily available and inexpensive reagents. wiley.com The reaction proceeds effectively to give a variety of aryl thiols in high yields. thieme-connect.comthieme-connect.com Copper(I) iodide nanoparticles have also been utilized to catalyze the synthesis of thiophenols from aryl halides using sulfur powder, with the reaction occurring in water and followed by a reduction step. beilstein-journals.orgorganic-chemistry.org

| Catalyst System | Starting Material | Sulfur Source | Key Features |

| Palladium/CyPF-t-Bu | Aryl halides/sulfonates | Thiols | High turnover numbers, broad functional group tolerance. organic-chemistry.org |

| Pd₂(dba)₃/S-phos | Propargylic carbonate | Thiophenols | Regioselective synthesis of mono- and bis(arylthiol) alkenes. rsc.org |

| Copper(I) iodide | Aryl iodides | Sulfur powder | Followed by reduction; good to excellent yields. organic-chemistry.org |

| Copper powder/1,2-ethanedithiol | Aryl iodides | Sodium sulfide | Direct, high yields, uses inexpensive reagents. thieme-connect.comthieme-connect.comorganic-chemistry.org |

| CuI-nanoparticles | Aryl halides | Sulfur powder | Reaction in water, followed by reduction. beilstein-journals.orgorganic-chemistry.org |

Nucleophilic aromatic substitution (SNA_r) offers a direct method for introducing a thiol group onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. jst.go.jp

A common approach involves the reaction of an aryl halide with a sulfur nucleophile. For non-activated aryl halides, these reactions often require harsh conditions, such as high temperatures and the use of transition metal catalysts. mdma.ch However, for activated systems, the reaction can proceed under milder conditions. For example, the synthesis of aryl thioethers from activated aryl halides can be achieved at 0 to 25 °C using various thiols in the presence of a base like potassium t-butoxide in DMF. jst.go.jp

Photoinduced reactions provide another avenue. The reaction of aryl halides with the thiourea (B124793) anion under photostimulation can generate arene thiolate ions, which can then be protonated to yield aryl thiols. mdma.chresearchgate.net This "one-pot," two-step process is a convenient method for introducing a sulfur functionality into aryl compounds under mild conditions. mdma.ch

The Leuckart thiophenol synthesis is a classic method that involves the decomposition of a diazonium salt in the presence of a xanthate, followed by hydrolysis. While traditional, this method can be effective for specific substrates.

A more recent development involves the desulfurization of thiols for nucleophilic substitution promoted by a Ph₃P/ICH₂CH₂I system, which can be extended to a wide range of nucleophiles. cas.cn

| Method | Reagents | Conditions | Key Features |

| Nucleophilic Aromatic Substitution (SNA_r) | Aryl halide, Sulfur nucleophile (e.g., NaSH) | Often requires high temperature or activation | Direct introduction of thiol group. jst.go.jp |

| Photoinduced Reaction | Aryl halide, Thiourea anion | Photostimulation | Mild, "one-pot" procedure. mdma.chresearchgate.net |

| Leuckart Thiophenol Synthesis | Diazonium salt, Xanthate | Decomposition, then hydrolysis | Classic method for specific substrates. thieme-connect.com |

| Desulfurilative Substitution | Benzyl (B1604629) thiols, Ph₃P/ICH₂CH₂I, Nucleophile | Room temperature | Rapid reaction for certain substrates. cas.cn |

Cross-Coupling Approaches for Organosulfur Compounds

Targeted Synthesis of Specific Ethenylbenzene-Thiol Isomers

The synthesis of specific isomers of ethenylbenzenethiol, such as 2-vinylthiophenol, 3-vinylthiophenol, and 4-vinylthiophenol, requires regioselective control. google.com The choice of starting material and synthetic route is crucial for obtaining the desired isomer.

For instance, to synthesize 4-ethenylbenzene-1-thiol (B13934331), one could start with 4-chlorostyrene. A common route involves nucleophilic aromatic substitution using thiourea under alkaline conditions. vulcanchem.com

The synthesis of substituted benzo[b]thiophenes can be achieved via the intramolecular dehydro-Diels-Alder reaction of vinyl thiophenols induced by microwave heating, highlighting the utility of these compounds as synthetic intermediates.

Preparation of Functionalized Vinyl-Thiol Precursors for Controlled Polymerization

Ethenylbenzenethiols are valuable monomers for creating functional polymers. The vinyl group allows for polymerization, while the thiol group provides a site for post-polymerization modification or can influence the polymer's properties.

The thiol-ene "click" reaction is a highly efficient, free-radical-mediated process that proceeds via a step-growth mechanism. nih.govacs.org This reaction involves the addition of a thiyl radical across a vinyl group, followed by chain transfer, and is known for being rapid and producing no by-products. nih.gov The kinetics of thiol-ene photopolymerizations are highly dependent on the specific chemistry of the vinyl functional group. acs.org

To control polymerization, especially in living polymerization techniques like anionic polymerization, the reactive thiol group often needs to be protected. Styrene (B11656) derivatives with functional groups containing heteroatoms, such as 4-vinylthiophenol, can be challenging for anionic polymerization due to side reactions. wiley.com A common strategy is to use a protecting group on the thiol, perform the polymerization, and then deprotect the resulting polymer to reveal the thiol functionality. wiley.com

Functionalized vinyl ether monomers have also been synthesized and polymerized, with subsequent post-polymerization modification via thiol-ene and thiol-yne reactions. d-nb.info Similarly, disulfide-based dimethacrylates can be copolymerized and then reduced to generate thiol-functionalized copolymers, which can be further derivatized using thiol-ene chemistry. rsc.org

| Polymerization/Modification Strategy | Monomer Type | Key Features |

| Thiol-Ene Photopolymerization | Ethenylbenzenethiol and ene monomer | Rapid, no by-products, step-growth mechanism. nih.govacs.org |

| Protected Monomer Polymerization | Protected ethenylbenzenethiol | Allows for controlled/living polymerization (e.g., anionic). wiley.com |

| Post-Polymerization Modification | Polymers with vinyl or alkyne groups | Thiol-ene/-yne reactions to add functionality. d-nb.info |

| Reductive Cleavage of Disulfides | Disulfide-containing copolymers | Creates thiol groups for further derivatization. rsc.org |

Chemical Reactivity and Mechanistic Investigations of 3 Ethenylbenzene 1 Thiol

Thiol-Ene Click Chemistry of Ethenylbenzene-1-thiol

Thiol-ene click chemistry represents a powerful and efficient method for the formation of carbon-sulfur bonds. In the context of 3-Ethenylbenzene-1-thiol, this reaction is particularly relevant due to the compound's bifunctional nature, which allows for polymerization and the synthesis of unique polymer architectures. The reaction can be initiated either by radicals or by acid catalysis, each offering distinct advantages and leading to different product types.

The radical-mediated thiol-ene reaction is a well-established and highly efficient process that proceeds via a free-radical chain mechanism. This pathway is characterized by its rapid reaction rates, high yields, and insensitivity to oxygen, making it a popular choice for various applications, including polymer synthesis.

The initiation of the radical chain reaction can occur even without the addition of an external initiator, a phenomenon referred to as "dark reaction" or self-initiation. Mechanistic studies have shed light on this process, suggesting a complex initiation sequence. It is proposed that an electron-donor-acceptor (EDA) complex forms in a pre-equilibrium between the thiol and the ene. researchgate.net This complex then reacts with another thiol molecule in a process known as molecule-assisted homolysis (MAH) of the sulfur-hydrogen bond. This step generates an alkyl radical and a sulfuranyl radical, the latter of which subsequently dissociates to form a thiyl radical and a thiol molecule, thereby catalyzing the reaction. researchgate.net

The propagation of the radical chain involves the addition of the thiyl radical to the alkene, in this case, the ethenyl group of this compound. This is followed by a chain transfer step where the resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and continuing the chain reaction. This process typically results in the formation of a thioether.

The polymerization of this compound through this radical-mediated pathway yields poly(thio-1,3-phenylenethylene). researchgate.net This polymer can be further modified, for instance, by oxidation to produce poly(sulfonyl-1,3-phenylenethylene). researchgate.net

The efficiency and control of the radical-mediated thiol-ene reaction can be significantly enhanced through the use of photoinitiators and controlled irradiation. Photoinitiation allows for spatial and temporal control over the reaction, a feature that is particularly valuable in applications like photolithography and the creation of patterned surfaces. researchgate.net

A variety of photoinitiators can be employed, including those that generate radicals upon exposure to UV or visible light. For instance, ruthenium polypyridyl complexes, such as Ru(bpz)₃²⁺, have been shown to be effective visible light photoinitiators for the radical thiol-ene reaction. nih.gov Upon photoexcitation, the ruthenium complex can be reductively quenched by a thiol, leading to the formation of a thiyl radical cation. nih.gov Subsequent deprotonation generates the thiyl radical that initiates the addition to the alkene. nih.gov This method is compatible with a range of functional groups and can be initiated using long-wavelength visible light. nih.gov

Organic photocatalysts, such as phenylglyoxylic acid, have also been utilized. researchgate.net Upon irradiation, phenylglyoxylic acid can, through a hydrogen atom transfer (HAT) process, generate a thiyl radical, which then adds to the alkene, propagating the chain reaction. researchgate.net The choice of photoinitiator and irradiation conditions can influence the reaction kinetics and the properties of the resulting materials.

| Photoinitiation System | Proposed Mechanism | Key Features |

| Ruthenium Polypyridyl Complexes (e.g., Ru(bpz)₃²⁺) | Reductive quenching of the photoexcited complex by the thiol generates a thiyl radical cation, which then deprotonates. nih.gov | Initiated by visible light, compatible with various functional groups. nih.gov |

| Phenylglyoxylic Acid | Hydrogen Atom Transfer (HAT) from the thiol to the excited photocatalyst generates a thiyl radical. researchgate.net | An organocatalytic approach. researchgate.net |

In addition to the radical pathway, the thiol-ene reaction can also proceed via an acid-catalyzed mechanism. This pathway is distinct from the radical-mediated route in both its mechanism and the resulting products.

The acid-catalyzed thiol-ene (ACT) reaction proceeds through a cation-mediated pathway. nih.gov In this mechanism, a catalytic amount of acid protonates the vinyl substrate, such as the ethenyl group of this compound, to form a carbocation. nih.gov This carbocation is then susceptible to nucleophilic attack by the thiol. This electrophilic addition of the thiol to the carbocation results in the formation of an S,X-acetal conjugate, which is structurally different from the thioether products of the radical-mediated reaction. nih.govresearchgate.net

Substrates with vinyl functional groups, which are prone to efficient cationic polymerization, are highly reactive towards thiols in the presence of a catalytic amount of acid. nih.govrsc.org This reaction has been demonstrated to be a viable strategy for creating polymer networks with acetal (B89532) crosslinks. nih.govrsc.org These acetal linkages can impart unique properties to the resulting materials, such as an increased glass transition temperature compared to polymers formed via the radical thiol-ene mechanism. nih.govrsc.org

Similar to the radical-mediated pathway, the acid-catalyzed thiol-ene reaction can also be initiated by light through the use of photoacid generators (PAGs). Photoinitiation provides spatial and temporal control over the generation of the acidic catalyst. researchgate.net

A challenge in the photoinitiation of the ACT reaction is that many conventional photoacids can also generate radicals, which could concurrently initiate the radical thiol-ene polymerization. nih.gov To circumvent this, novel photochromic photoacids have been developed that can generate protons under specific irradiation conditions, such as 470 nm blue light, without significant radical formation. nih.govrsc.org This allows for the selective photoinitiation of the ACT reaction, enabling the formation of materials with S,X-acetal bonds in a controlled manner. nih.govrsc.org

| Reaction Type | Catalyst/Initiator | Mechanism | Product |

| Radical-Mediated Thiol-Ene | Radical Initiator (thermal or photo) | Free-radical chain reaction | Thioether |

| Acid-Catalyzed Thiol-Ene (ACT) | Acid (or Photoacid Generator) | Cation-mediated pathway | S,X-Acetal Conjugate |

Cation-Mediated Pathways and Formation of S,X-Acetal Conjugates

Orthogonality of Thiol-Ene Reactions with Other Thiol-X Conjugation Strategies

The thiol-ene reaction, a cornerstone of click chemistry, demonstrates remarkable orthogonality with other thiol-based conjugation strategies. This selectivity allows for the sequential and independent functionalization of molecules in a one-pot synthesis by simply controlling the reaction conditions or catalysts. rsc.org This principle is particularly valuable in complex molecular construction and materials science, where precise control over the introduction of different functionalities is paramount.

One of the most significant examples of this orthogonality is the compatibility of the radical-mediated thiol-ene reaction with the nucleophilic thiol-Michael addition. rsc.org While the thiol-ene reaction proceeds via a radical mechanism, typically initiated by light or heat, the thiol-Michael addition is base-catalyzed. This fundamental difference in reaction mechanisms allows for selective activation. For instance, in a system containing both an ene (alkene) and an electron-deficient Michael acceptor (like a maleimide), the addition of a base will exclusively trigger the thiol-Michael reaction. Subsequently, the introduction of a radical initiator will initiate the thiol-ene reaction without interfering with the newly formed thioether from the Michael addition. rsc.org

Furthermore, the thiol-ene reaction is orthogonal to the acid-catalyzed thiol-ene (ACT) reaction. rsc.org The ACT reaction involves the formation of an S,X-acetal conjugate and is catalyzed by acid, a condition under which the radical thiol-ene reaction is typically not initiated. rsc.org This allows for a three-tiered orthogonal system in a single pot: a base-catalyzed thiol-Michael addition, followed by an acid-catalyzed thiol-ene reaction, and finally a radical-mediated thiol-ene reaction. rsc.org This sequential approach, controlled by the simple addition of the appropriate catalyst, highlights the high degree of control and versatility offered by these "click" chemistries. rsc.org

The orthogonality also extends to other "click" reactions not directly involving thiols. For example, the thermally initiated thiol-ene coupling has been shown to be completely orthogonal to the well-established azide (B81097)/alkyne cycloaddition (a type of "click" reaction). acs.org This allows for the quantitative functionalization of molecules bearing both alkene and azide functionalities without the need for protecting groups. acs.org This compatibility is crucial for the synthesis of complex biomolecules and polymers where multiple, specific modifications are required. nih.govfrontiersin.org

Structure-Reactivity Relationships in Thiol-Ene Conversions: Influence of Thiol and Vinyl Substituents

The rate and efficiency of thiol-ene reactions are significantly influenced by the molecular structure of both the thiol and the vinyl (ene) reactants. mdpi.com Understanding these structure-reactivity relationships is critical for designing and optimizing polymerization processes and bioconjugation strategies. nih.govacs.org

Influence of Vinyl Substituents:

The electronic properties and steric hindrance of substituents on the vinyl group play a crucial role in its reactivity.

Electron Density: The reactivity of the ene is directly related to its electron density. acs.org Electron-rich vinyl groups, such as those in vinyl ethers, exhibit high reactivity towards thiyl radicals. mdpi.com Conversely, electron-poor alkenes, like those in acrylates and acrylonitriles, also show high reactivity due to the stabilization of the resulting carbon-centered radical intermediate. acs.org Styrenic compounds, such as this compound, possess a vinyl group whose reactivity is influenced by the aromatic ring.

Steric Hindrance: Steric hindrance around the carbon-carbon double bond can significantly reduce the reaction rate. radtech.org Terminal enes, where the double bond is at the end of a molecule, are generally more reactive than internal enes. mdpi.comradtech.org Disubstitution on the vinyl group can also lead to a decrease in reactivity due to increased steric bulk. radtech.org

Influence of Thiol Substituents:

The structure of the thiol also impacts the reaction kinetics, primarily through the stability of the thiyl radical and the acidity of the thiol proton.

Thiol Acidity and Electrophilicity: The electrophilicity of the thiol group, which can be assessed by the chemical shift of the thiol proton in NMR spectroscopy, has been shown to affect the polymerization rate. rsc.org A decrease in the electrophilicity of the thiol can lead to a significant enhancement in the polymerization rate and the resulting molecular weight of the polymer. rsc.org Conversely, increased thiol electrophilicity has been correlated with a higher degree of branching in hyperbranched polymers. rsc.org

Polymerization and Copolymerization Processes Involving this compound

Radical Polymerization of Ethenylbenzene-1-thiol Derivatives

This compound, also known as 3-vinylthiophenol, is a bifunctional molecule containing both a polymerizable vinyl group and a reactive thiol group. This dual functionality allows it to participate in chain-growth polymerization as a monomer, leading to the synthesis of both homopolymers and copolymers with unique properties. jsta.clwikipedia.org

In the context of chain-growth polymerization, the vinyl group of this compound can undergo radical polymerization to form a polystyrene-based backbone. wikipedia.orgvulcanchem.com The presence of the thiol group as a pendant functionality along the polymer chain imparts specific characteristics to the resulting material. These thiol-functionalized polymers can exhibit enhanced thermal stability and have potential applications as precursors for conductive polymers. vulcanchem.com

The thiol groups on the polymer can also be used for post-polymerization modification, allowing for the grafting of other molecules or the formation of cross-linked networks. This versatility makes this compound a valuable monomer for creating functional materials.

Furthermore, this compound can be copolymerized with other vinyl monomers, such as styrene (B11656) and its derivatives. vulcanchem.com This allows for the precise tuning of the material's properties by varying the comonomer composition. For example, incorporating this compound into a polystyrene chain introduces sulfur moieties, which can improve the thermal stability of the resulting copolymer. vulcanchem.com The general mechanism for radical chain-growth polymerization involves initiation, propagation, and termination steps. wikipedia.org

In addition to its role as a monomer, this compound can also function as a chain transfer agent (CTA) in free-radical polymerization. researchgate.netwikipedia.org This is a common characteristic of thiol compounds due to the relatively weak sulfur-hydrogen bond. researchgate.net In a polymerization reaction, a growing polymer radical can abstract the hydrogen atom from the thiol group of this compound. wikipedia.org This terminates the growth of that particular polymer chain and creates a new thiyl radical. This thiyl radical can then initiate the polymerization of a new monomer molecule, effectively transferring the radical activity. wikipedia.org

The process of chain transfer competes with the propagation of the polymer chain. The extent to which chain transfer occurs depends on the concentration of the chain transfer agent and its reactivity towards the propagating radical. researchgate.net

The primary effect of using a chain transfer agent like this compound is the reduction of the average molecular weight of the resulting polymer. researchgate.netwikipedia.org The degree of polymerization is inversely proportional to the concentration of the chain transfer agent. By adjusting the amount of this compound in the polymerization mixture, the molecular weight of the polymer can be effectively controlled.

The table below illustrates the general effect of a chain transfer agent on polymer molecular weight. Note that this is a representative example and not specific experimental data for this compound.

| Chain Transfer Agent Concentration | Average Polymer Molecular Weight |

| Low | High |

| Medium | Medium |

| High | Low |

This table provides a generalized representation of the inverse relationship between the concentration of a chain transfer agent and the average molecular weight of the polymer produced.

Ethenylbenzene-1-thiol as a Chain Transfer Agent in Free-Radical Polymerization

Correlation with Electron Donor-Acceptor Abilities of Substituents

The reactivity of aromatic thiols, including this compound, in processes like thiol-ene polymerization is significantly influenced by the electronic properties of substituents on the benzene (B151609) ring. mdpi.com The Hammett equation provides a framework for quantifying these relationships, describing a linear free-energy correlation between reaction rates and the electron-donating or electron-withdrawing nature of substituents. wikipedia.org

In reactions where the thiol group participates, such as thiol-Michael additions, a good correlation between reaction rates and Hammett substituent constants is often observed. nih.gov For instance, in the addition of thiols to α,β-unsaturated carbonyls, electron-withdrawing groups on the aromatic thiol can enhance the acidity of the thiol proton, facilitating the formation of the more reactive thiolate anion and thus increasing the reaction rate. nih.gov Conversely, electron-donating groups would decrease the acidity and slow the reaction. For reactions involving the vinyl group, substituents on the ring can alter the electron density of the double bond, affecting its susceptibility to radical or cationic attack. researchgate.net In some cases, standard Hammett plots may show nonlinearity if a substituent changes the reaction mechanism or the nature of the transition state; in such instances, modified equations like the Yukawa-Tsuno plot can provide better linear correlations. wikipedia.orgacs.org

Table 1: Predicted Influence of Substituents on Reactivity of this compound Analogs

| Substituent Position | Substituent Type | Predicted Effect on Thiol Reactivity (e.g., Thiol-Michael) | Predicted Effect on Vinyl Reactivity (e.g., Radical Addition) |

|---|---|---|---|

| para to Thiol | Electron-Withdrawing (e.g., -NO₂) | Increase | Decrease |

| para to Thiol | Electron-Donating (e.g., -OCH₃) | Decrease | Increase |

| meta to Thiol | Electron-Withdrawing (e.g., -NO₂) | Increase | Decrease |

| meta to Thiol | Electron-Donating (e.g., -OCH₃) | Decrease | Increase |

This table is a qualitative prediction based on established principles of physical organic chemistry. wikipedia.orgnih.gov

Hybrid Photopolymerization Systems Incorporating Ethenylbenzene-1-thiol (e.g., Thiol-Vinyl Ether Systems)

Hybrid photopolymerization systems that combine different reaction mechanisms offer a powerful route to novel materials with tailored properties. radtech.org Thiol-vinyl ether systems are a prime example, often proceeding through a sequential, two-step hybrid process when initiated with a photoinitiator that can generate both radical and cationic species. researchgate.netusm.edu

The process typically involves:

Rapid Radical Step-Growth: A fast thiol-ene reaction occurs between the thiol group (from a compound like this compound) and the vinyl ether. This step is characterized by its insensitivity to oxygen inhibition and leads to the formation of a loosely cross-linked, uniform network. radtech.orgusm.eduwikipedia.org

Slower Cationic Chain-Growth: Subsequently, the excess vinyl ether monomers undergo a slower cationic homopolymerization, significantly increasing the network density and modifying the material's final properties. researchgate.netusm.edu

This sequential polymerization allows for the creation of interpenetrating polymer networks (IPNs) or block copolymer networks. researchgate.net The final thermal and mechanical properties of the cured material can be precisely controlled by adjusting the initial molar ratio of thiol to vinyl ether monomers. radtech.orgresearchgate.net For example, studies on trifunctional thiol and vinyl ether systems show that varying the monomer ratio allows for the tailoring of the glass transition temperature and the homogeneity of the resulting hybrid polymer. radtech.org Another approach is the acid-catalyzed thiol-ene (ACT) reaction, which proceeds via a cation-mediated pathway to form S,X-acetal conjugates, offering an alternative to radical-based systems. rsc.org

Telomerization Reactions Utilizing Ethenylbenzene Units

Telomerization is a specialized polymerization process that produces low-molecular-weight polymers, or telomers, with defined end-groups. researchgate.netnih.gov The reaction involves a polymerizable monomer, known as a taxogen, and a chain transfer agent, called a telogen, which cleaves and adds to the ends of the polymer chain. researchgate.netnih.gov

The ethenylbenzene (styrene) unit of this compound makes it a suitable taxogen for telomerization with a thiol-containing telogen (e.g., ethanethiol). acs.orgacs.org In this free-radical process, the telogen effectively controls the molecular weight of the resulting oligomer. researchgate.net Alternatively, the thiol moiety of this compound can function as the telogen in the polymerization of other monomers, such as acrylates. The efficiency of this process is defined by the transfer constant, which can be influenced by factors such as the solvent used. For example, the telomerization of dimethylaminoethyl methacrylate (B99206) with mercaptoethanol showed a higher transfer constant in acetonitrile (B52724) compared to benzene. This methodology allows for the synthesis of functional macromonomers that can be used in subsequent copolymerization reactions.

Cross-Linking Polymerization for Network Formation using Thiol and Vinyl Functionalities

The presence of both a thiol and a vinyl group allows this compound to act as a monomer in cross-linking polymerizations to form robust polymer networks. itu.edu.trresearchgate.net Thiol-ene systems based on divinylbenzene (B73037) (DVB), a structural analog, demonstrate high photopolymerization efficiency and result in networks with high sulfur content. researchgate.netresearchgate.net

The polymerization of this compound with a multifunctional ene or a multifunctional thiol would proceed via a mixed step-chain growth mechanism. itu.edu.tr The process involves the alternating propagation of a thiyl radical adding across a vinyl group, followed by chain transfer from the resulting carbon-centered radical to another thiol group. researchgate.net This step-growth mechanism leads to a more homogeneous network structure with lower shrinkage stress compared to conventional chain-growth polymerizations like those of acrylates. researchgate.net The bifunctionality of the monomer ensures its incorporation into the polymer backbone and as a cross-linking point, connecting different polymer chains. This approach has been used to create functional materials, such as hierarchically porous polyHIPE microspheres and materials capable of surface modification via the residual vinyl or thiol groups. rug.nlnih.gov

Table 2: Network Formation Strategies with this compound

| Co-monomer Type | Primary Reaction | Resulting Network Feature | Potential Application |

|---|---|---|---|

| Multifunctional Ene (e.g., Triallyl isocyanurate) | Thiol-Ene Step-Growth | Cross-linked polythioether | Optical materials, coatings researchgate.net |

| Multifunctional Thiol (e.g., PETMP) | Thiol-Ene Step-Growth | Cross-linked polyvinyl | Adhesives, elastomers itu.edu.tr |

| Divinylbenzene (DVB) | Co-polymerization | Highly cross-linked aromatic network | Functional microspheres, supports researchgate.netrug.nl |

Other Significant Chemical Transformations of the Thiol Moiety

Beyond polymerization, the thiol group of this compound is a versatile functional handle for creating dynamic and responsive materials.

Thiol-Disulfide Exchange Reactions in Dynamic Polymeric Systems

Polymers incorporating thiol groups can be designed as dynamic covalent systems through thiol-disulfide exchange. mdpi.com This reversible reaction, which typically involves the nucleophilic attack of a thiolate anion on a disulfide bond, allows polymer networks to rearrange their connections under specific stimuli like changes in pH or redox environment. illinois.eduresearchgate.netnih.gov This capability can impart materials with properties such as self-healing, malleability, and stimuli-responsiveness. mdpi.comillinois.edu

A polymer network formed from this compound could be rendered dynamic by introducing disulfide bonds, either within the cross-linkers or along the polymer backbone. The pendant thiol groups within such a network, or free thiols introduced externally, can then participate in exchange reactions, breaking and reforming cross-links. mdpi.comnih.gov The rate of this exchange is influenced by the stability of the participating radicals and thiolate anions. rsc.orgrsc.org For instance, radical-disulfide exchange has been shown to significantly impact polymerization rates and stress relaxation in thiol-ene-disulfide networks. rsc.org This dynamic chemistry is a cornerstone for creating "smart" materials that can adapt to their environment. illinois.edu

Reversible Conjugate Addition Reactions in Material Design

The thiol group is a potent nucleophile for conjugate addition reactions, most notably the thiol-Michael addition to electron-deficient alkenes like acrylates. nih.govmdpi.com While often driven to completion, this reaction can exhibit reversibility, a property that is increasingly exploited in the design of dynamic materials and covalent adaptable networks (CANs). nsf.gov

The thiol on a this compound-derived polymer can react with α,β-unsaturated carbonyl compounds incorporated into a material system. The resulting thioether bond can be cleaved under certain conditions, allowing for bond exchange and network rearrangement. nsf.gov Similarly, the reversible addition of thiols to anhydrides to form thioesters is another dynamic covalent reaction that can be utilized. nsf.gov These reversible conjugate additions enable the design of thermosets that can be reprocessed or materials with shape-memory properties, as the network topology can be altered in response to a stimulus like heat or a catalyst. nsf.gov

Role of the Thiol Group in Redox Chemistry and Nucleophilic Processes

The thiol (-SH) functional group is the primary center of reactivity in this compound, dictating its behavior in both redox and nucleophilic reactions. The electronic interplay between the thiol group and the meta-positioned vinyl group on the benzene ring modulates its acidity, oxidation potential, and nucleophilic character.

Redox Chemistry: Oxidation to Disulfides and Thiyl Radical Formation

The redox chemistry of this compound is dominated by the thiol group's propensity to undergo oxidation. The most common transformation is the oxidation of two thiol molecules to form a disulfide, bis(3-ethenylphenyl) disulfide. This process involves the formation of a sulfur-sulfur bond and is formally a one-electron oxidation from each thiol.

This oxidation can be initiated by various oxidants, including molecular oxygen, hydrogen peroxide, or electrochemical methods. researchgate.net The reaction proceeds via a thiyl radical intermediate (Ar-S•), which is a key species in the mechanism. rsc.org These sulfur-centered radicals can then dimerize to form the stable disulfide. rsc.org The equilibrium between the thiol, the thiyl radical, and the disulfide is a fundamental aspect of thiol redox chemistry. rsc.org

Control experiments in related systems have shown that the disulfide itself can be a key intermediate, which can be transformed into thiyl radicals under electrocatalytic conditions. rsc.org The redox potential of thiophenols is influenced by the substituents on the aromatic ring. rsc.orgnih.gov Electron-donating groups generally lower the oxidation potential, making the thiol easier to oxidize, while electron-withdrawing groups increase it. The vinyl group is generally considered weakly electron-withdrawing through inductive effects, which would slightly increase the oxidation potential of this compound compared to unsubstituted benzenethiol (B1682325).

Cyclic voltammetry experiments on substituted thiophenols have been used to determine their oxidation potentials. For instance, an oxidation peak for thiophenol in acetonitrile has been observed at approximately 1.44 V vs. Ag/AgCl. rsc.org The presence of substituents alters this value, reflecting their electronic influence.

Nucleophilic Processes: Acidity and Reactivity of the Thiolate

The thiol group of this compound is acidic and can be deprotonated by a base to form the corresponding thiolate anion (Ar-S⁻). Thiolates are potent nucleophiles and play a central role in the compound's participation in nucleophilic substitution and addition reactions. acs.orgcas.cn

Acidity (pKa)

The acidity of the thiol group is a critical determinant of its nucleophilicity, as the concentration of the more nucleophilic thiolate anion is dependent on the pKa and the pH of the medium. Thiols are generally more acidic than their alcohol counterparts. cas.cn For instance, the pKa of benzenethiol is around 6.6, whereas that of phenol (B47542) is approximately 10.

The pKa of substituted benzenethiols is highly dependent on the electronic nature of the substituent on the benzene ring. This relationship can be quantified by the Hammett equation, which provides a linear free-energy relationship between reaction rates or equilibrium constants and substituent constants (σ). wikipedia.orglibretexts.org For the ionization of meta- and para-substituted benzenethiols, the Hammett reaction constant (ρ) is positive, indicating that electron-withdrawing substituents stabilize the thiolate anion, thereby increasing acidity (lowering the pKa). rsc.org

The vinyl group at the meta position of this compound primarily exerts a weak electron-withdrawing inductive effect. Therefore, the pKa of this compound is expected to be slightly lower (more acidic) than that of unsubstituted benzenethiol. The table below illustrates the effect of various meta substituents on the pKa of benzenethiol, providing context for the expected acidity of this compound.

Table 1: pKa Values of meta-Substituted Benzenethiols

| Substituent (meta-) | pKa in 20% water-ethanol at 20°C |

| -OCH₃ | 6.99 |

| -CH₃ | 6.84 |

| -H | 6.80 |

| -Cl | 6.42 |

| -Br | 6.36 |

| -NO₂ | 6.07 |

This table is generated based on data from published research. rsc.org

Nucleophilicity

The thiolate anion derived from this compound is a strong nucleophile. Its reactivity allows it to participate in a variety of reactions, most notably SN2 reactions with alkyl halides to form thioethers (sulfides). rsc.org The nucleophilic reactivity of substituted thiophenolates has been systematically studied, and it generally correlates with the basicity of the thiolate. acs.orgresearchgate.net However, electron-withdrawing groups that increase acidity (and thus lower the basicity of the thiolate) tend to decrease nucleophilicity. cas.cn

The nucleophilicity of thiophenolates can be quantified using the Mayr-Patz equation, which assigns a nucleophile-specific parameter (N). acs.org Studies on the reactions of substituted thiophenolates with electrophiles like benzyl (B1604629) bromides have provided a quantitative scale for their reactivity. rsc.org Given the weak electron-withdrawing nature of the meta-vinyl group, the nucleophilicity of the 3-ethenylbenzenethiolate anion is anticipated to be slightly lower than that of the unsubstituted thiophenolate anion.

The table below presents nucleophilicity data for various substituted thiophenolates, demonstrating the influence of electronic effects on their reactivity.

Table 2: Nucleophilicity Parameters (N) for Substituted Thiophenolates

| Substituent on Thiophenolate | Nucleophilicity Parameter (N) in DMSO |

| 4-OCH₃ | 19.33 |

| 4-CH₃ | 18.84 |

| H | 18.23 |

| 4-F | 17.84 |

| 4-Cl | 17.55 |

| 4-Br | 17.50 |

| 3-Cl | 16.96 |

| 3-CF₃ | 16.48 |

| 4-CN | 15.86 |

| 4-NO₂ | 14.89 |

This table is generated based on data from published research. acs.org

Advanced Theoretical and Computational Investigations of 3 Ethenylbenzene 1 Thiol Chemistry

Quantum Chemical Studies of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of reactions involving 3-ethenylbenzene-1-thiol. solubilityofthings.comnih.gov These studies allow for the detailed examination of reaction pathways, including the identification of intermediates and transition states. For instance, in the context of thiol-ene reactions, quantum mechanics can elucidate the step-by-step process of radical propagation and chain transfer. itu.edu.tr By calculating the energies of reactants, products, and transition states, researchers can predict the most favorable reaction pathways. solubilityofthings.com

Quantum chemical methods have been successfully applied to understand complex reaction mechanisms, such as the multi-center reactivity of related organosulfur compounds. nih.govmdpi.com These studies often reveal unprecedented reaction pathways that are not intuitively obvious from experimental observations alone. nih.govmdpi.com The insights gained from these computational investigations are crucial for developing regioselective synthetic methods with high yields. nih.govmdpi.com

Density Functional Theory (DFT) Applications in Elucidating Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules like this compound. researchgate.netmdpi.com DFT calculations provide a good balance between computational cost and accuracy, making them suitable for studying complex chemical systems. researchgate.net This method is widely used to explore reaction mechanisms, predict molecular geometries, and calculate various spectroscopic properties. researchgate.netmdpi.comijnc.ir

In the study of thiol-ene polymerization, DFT has been employed to model the performance of different initiators and to understand the effect of monomer structure on reaction kinetics. dergipark.org.tr For example, the M06-2X functional has been shown to be successful in modeling these types of polymerizations. dergipark.org.tr DFT calculations can also shed light on the stereoselectivity of reactions by analyzing the energies of different transition states leading to various stereoisomers. nih.gov The accuracy of DFT predictions is often validated by comparing calculated results with experimental data. researchgate.net

Table 1: Selected DFT Functionals and Their Applications in studying Thiol Derivatives

| DFT Functional | Basis Set | Application | Reference |

| M06-2X | 6-31++G(d,p) | Modeling thiol-ene polymerization kinetics. | dergipark.org.tr |

| B3LYP | 6-311++G(d, p) | Optimization of molecular structures and calculation of global chemical reactivity characteristics. | scielo.org.mx |

| B3LYP | 6-31G(d, P) | Optimization of molecular structures for comparison with X-ray data. | nih.gov |

| Various | 6-31g+(d,p) | Predicting HOMO, LUMO, Egap, and UV-Vis absorption spectra of amine derivatives. | chemrxiv.org |

Kinetic Parameter Prediction and Validation for Chemical Transformations

Computational chemistry provides valuable tools for predicting kinetic parameters of chemical reactions. novapublishers.comroutledge.com Kinetic modeling can quantify the influence of various reaction parameters, such as temperature and reactant concentrations, on reaction outcomes. beilstein-journals.org This predictive capability is essential for optimizing reaction conditions to achieve desired products with high efficiency. beilstein-journals.orgnih.gov

Table 2: Key Kinetic Parameters in Thiol-Ene Polymerization

| Parameter | Description | Significance | Reference |

| kp1/ktr | Ratio of thiyl radical propagation to chain transfer kinetic parameter. | Affects gelation time and average molecular weights. | itu.edu.tr |

| Activation Energy (EA) | The minimum energy required for a reaction to occur. | Determines the temperature dependence of the reaction rate. | rsc.org |

| Pre-exponential Factor (A) | A constant related to the frequency of collisions in the correct orientation. | Influences the overall reaction rate. | rsc.org |

Computational Modeling of Polymerization Processes and Polymer Structure

Computational modeling is an invaluable tool for understanding and predicting the behavior of polymerization processes and the resulting polymer structures. acs.orgmdpi.com Molecular modeling and simulations can provide insights into macromolecular structure, dynamics, and thermodynamics at various length scales. acs.org These computational approaches complement experimental efforts in designing and discovering new polymeric materials. acs.org

In the context of thiol-ene polymerization, computational models can simulate the formation of cross-linked networks and predict their physical and mechanical properties. itu.edu.tr The ability to model these processes is crucial for developing materials with specific functionalities. For instance, aerosol photopolymerization of thiol and alkene monomers has been used to create functional polymer nanoparticles, and computational modeling can help in understanding the underlying mechanisms that lead to the formation of spherical and individual nanoparticles. nih.gov Furthermore, computational studies can investigate the conformational changes in polymer chains and their effect on charge transport properties in conductive polymers. nih.gov

Structure-Reactivity Relationships from Computational Analysis of this compound Derivatives

Computational analysis is a powerful approach to establish structure-reactivity relationships for derivatives of this compound. By systematically modifying the molecular structure and calculating various electronic and steric parameters, researchers can understand how these changes affect the molecule's reactivity. nih.gov

For example, DFT calculations can be used to determine properties like ionization potential, electron affinity, and frontier molecular orbital energies (HOMO and LUMO) for a series of derivatives. mdpi.comscielo.org.mx These quantum chemical descriptors can then be correlated with experimentally observed reactivity. Such quantitative structure-activity relationship (QSAR) studies are valuable for predicting the reactivity and potential applications of new, unsynthesized compounds. nih.gov For instance, the electrophilicity of a molecule, which can be calculated computationally, often correlates with its reactivity towards nucleophiles. nih.gov This approach has been used to understand the reactivity of various organic compounds, including substituted benzoquinones with thiols. nih.gov

Applications in Advanced Materials Science and Organic Synthesis

Development of Functional Polymeric Materials Utilizing 3-Ethenylbenzene-1-thiol Moieties

The incorporation of this compound into polymer structures imparts specific functionalities, leading to the development of materials with enhanced thermal stability, tunable refractive indices, and degradable backbones.

The thiol and vinyl groups of this compound are instrumental in forming cross-linked polymer networks and hydrogels through mechanisms like thiol-ene "click" chemistry. reading.ac.uknih.gov These reactions can be initiated photochemically or thermally to create three-dimensional polymer structures. researchgate.netresearchgate.net Hydrogels, which are 3D networks of hydrophilic polymers, can absorb significant amounts of water or biological fluids, making them resemble living tissues. mdpi.commdpi.comresearchgate.net

The properties of these networks, such as crosslink density, can be precisely controlled by adjusting the ratio of thiol to ene functional groups. researchgate.net For example, in networks formed by the reaction of pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PEMP) with tri- or tetra-acrylates, new thioether bonds are formed, resulting in transparent, rubbery gels. reading.ac.uk The swelling ability and mechanical properties of these hydrogels can be tailored by the choice of solvent used during preparation. reading.ac.uknih.gov

Thiol-ene photopolymerization is particularly advantageous for creating highly uniform polymer networks with few unreacted functional groups and is being explored for applications in additive manufacturing, such as 3D printing. d-nb.infonsf.gov Researchers have developed dual-crosslinked systems, combining thiol-ene chemistry with other reactions like Diels-Alder cycloadditions, to create networks with enhanced properties. nih.gov The high selectivity of reactions like the thiol-norbornene photoclick reaction allows for precise control over the crosslinking mechanism, which is crucial for applications like creating scaffolds for 3D cell culture. biorxiv.org

Table 1: Thiol-Ene Systems for Cross-Linked Networks

| Thiol Monomer | Ene Monomer | Cross-Linking Method | Resulting Material | Key Finding | Citation |

| Pentaerythritol tetrakis(3-mercaptopropionate) (PEMP) | Pentaerythritol tetraacrylate (PETA) | Thiol-ene "click" reaction in DMF | Transparent, rubbery gel | Formation of new covalent thioether bonds. | reading.ac.uk |

| 2,2′-(ethylenedioxy)diethanethiol | Tri(ethylene glycol)divinyl ether | Photoinitiated thiol-ene polymerization | Cross-linked poly(ethylene glycol) membrane | Crosslink density controlled by varying dithiol/trithiol ratio. | researchgate.net |

| Thiol-modified polymer | Norbornene-modified hyaluronic acid (NorHA) | Radical-mediated thiol-norbornene photoclick reaction | Dynamic hydrogel | Altering network topology rescued hydrogel dynamic behavior and encapsulated cell spreading. | biorxiv.org |

| 1,3-Benzenedithiol (B1198324) | Acrylated epoxidized soybean oil (AESO) | Thermal thiol-Michael addition | Transparent, soft, yellowish polymer | Reactivity of thiols was determined to be 1,3-benzenedithiol > PETMP > hexathiolated squalene. | mdpi.com |

A significant challenge in polymer chemistry is imparting degradability to robust vinyl polymers, which typically possess stable carbon-carbon backbones. d-nb.info Incorporating heteroatoms into the polymer main chain is an effective strategy to introduce labile bonds. The use of monomers like this compound allows for the introduction of thioether linkages into the backbone of vinyl polymers, rendering them susceptible to degradation. nih.govacs.org

One approach involves the direct radical copolymerization of thiocarbonyl compounds (C=S) with common vinyl monomers. nih.govacs.orgacs.orgresearchgate.net This method constructs thioether linkages directly in the vinyl polymer backbone. For instance, N-acylated thioformamides have been shown to copolymerize smoothly with monomers like methyl acrylate (B77674) and styrene (B11656), yielding copolymers that are readily degradable under ambient conditions. acs.orgresearchgate.net

Another strategy is the cationic degenerative chain-transfer (DT) copolymerization of vinyl ethers with cyclic thioacetals. d-nb.info This method produces degradable poly(vinyl ether)s with thioacetal bonds periodically arranged in the main chain. These bonds can be cleaved by hydrolysis, breaking the polymer down into smaller, controlled-molecular-weight fragments. d-nb.info Radical ring-opening polymerization (rROP) of monomers like cyclic ketene (B1206846) acetals and thionolactones also introduces degradable ester or thioester groups into the vinyl polymer backbone. acs.orgresearchgate.net

Table 2: Methods for Synthesizing Degradable Vinyl Polymers

| Polymerization Method | Monomers | Key Feature | Resulting Polymer | Citation |

| Direct Radical Copolymerization | Thioamide derivatives, Vinyl monomers (e.g., methyl acrylate, styrene) | Direct copolymerization of C=S and C=C double bonds. | Vinyl polymers with backbone thioether units. | nih.govacs.orgresearchgate.net |

| Cationic Degenerative Chain-Transfer (DT) Copolymerization | Vinyl ethers, Cyclic thioacetals (e.g., 7-membered cyclic thioacetal) | Introduces cleavable thioacetal bonds periodically in the main chain. | Degradable poly(vinyl ether)s. | d-nb.info |

| Radical Ring-Opening Polymerization (rROP) | Cyclic ketene acetals, Thionolactones, Vinyl monomers | Incorporates ester or thioester groups into the polymer backbone. | Degradable vinyl copolymers. | acs.orgresearchgate.net |

| Xanthate-Mediated Polymerization (RAFT/MADIX) | 2-methylene-1,3-dioxepane (MDO), Vinyl acetate (B1210297) (VAc) | Controls polymerization to synthesize degradable polymers with defined chain-ends. | Alkyne functional poly(MDO). | rsc.org |

Post-polymerization modification is a powerful strategy for transforming common polymers into functional macromolecules. osti.gov Aromatic polysulfone (PSU), an engineering thermoplastic, can be functionalized using thiol-ene click chemistry to create new materials with tailored properties. osti.gov This involves introducing a pendant reactive group, such as a vinyl ether, onto the PSU backbone. osti.gov This "clickable" PSU can then be modified with various thiol-containing molecules. osti.govresearchgate.net This method allows for the incorporation of functionalities that might not be achievable through direct copolymerization. osti.gov

For example, attaching hydrophilic groups to the inherently hydrophobic PSU can improve its antifouling properties for membrane applications. osti.gov The flexibility of this approach allows for the creation of a diverse range of polymer derivatives with tunable characteristics. osti.gov Similarly, other polymeric systems can be designed with specific properties by copolymerizing functional monomers or through post-polymerization modifications. mdpi.comacs.orgtib.eu For instance, porous polymeric catalysts have been constructed via the free-radical polymerization of vinylated functionalities, creating materials with high surface areas and flexible frameworks. acs.org

High refractive index polymers (HRIPs) are crucial for modern optoelectronic applications. nih.gov A common strategy for increasing the refractive index (n) of a polymer is to incorporate atoms or groups with high molar refraction, such as sulfur atoms, aromatic rings, and certain halogens. nih.govresearchgate.net The thiol-ene and thiol-yne "click" reactions are particularly effective for this purpose, as they can introduce a large number of sulfur atoms into the polymer network. researchgate.netnih.govresearchgate.net

Researchers have developed organobase-catalyzed polymerizations of bromoalkynes and dithiophenols to produce sulfur-containing all-organic HRIPs with refractive indices as high as 1.8433 and excellent optical transparency. nih.gov Thiol-yne photopolymerization of multifunctional thiol and alkyne monomers, designed with aryl and sulfide (B99878) cores, has yielded cross-linked photopolymers with refractive indices exceeding 1.68. nih.govresearchgate.net These materials are synthesized from low-cost, commercially available starting materials and can be processed using techniques like photolithography, making them promising for fabricating components like optical waveguides. nih.govnih.gov Simple blending of polymers with heteropoly acids has also been shown to dramatically increase the refractive index while maintaining high transparency. rsc.org

Table 3: High Refractive Index Polymers (HRIPs) via Thiol Chemistry

| Polymerization Method | Monomers | Key Feature | Refractive Index (n) | Citation |

| Organobase-catalyzed Polymerization | Bromoalkynes, Dithiophenols | Creates sulfur-containing all-organic polymers. | Up to 1.8433 at 589 nm | nih.gov |

| Thiol-yne "Click" Photopolymerization | Multifunctional thiol and alkyne monomers | Incorporates high-refractive-index aryl and sulfide groups. | Exceeds 1.68 | nih.govresearchgate.net |

| Thiol-ene "Click" Reaction | Mercaptopropylphenyl-oligosiloxane | Sol-gel synthesis followed by photoinitiated thiol-ene reaction. | 1.5847 | researchgate.net |

| Ring-Opening Polymerization | Fluorene-tethered diepisulfide, Aromatic dithiols | Thermal curing of sulfur-rich monomers. | 1.707 at 550 nm | researchgate.net |

Thermoset materials, known for their thermal and chemical stability, can be fabricated into highly stretchable fibers and nonwovens using thiol-ene photopolymerization. researchgate.netumn.edu This approach combines UV-activated crosslinking with processes like electrospinning to convert liquid monomer precursors directly into solid fibers in a single, environmentally friendly step. researchgate.net Nonwovens are engineered sheet or web structures bonded by entangling fibers, not by weaving or knitting. inda.orgedana.org They can be designed to be durable and provide functions like stretch, strength, and filtration. inda.orgfreudenberg-pm.com

By reacting multifunctional vinyl ether or allyl monomers with multifunctional thiols, researchers have created thermoset fibers that, despite being highly crosslinked, exhibit significant elongation at break (over 60%) and elastic recovery. researchgate.net The elastomeric nature of these fibers is attributed to their low glass transition temperatures and the homogeneous network structure formed by the thiol-ene reaction. researchgate.net Nonwoven mats made from these fibers are also highly stretchable. researchgate.net

This technology overcomes the limitations of traditional fiber spinning, which often requires solvents and produces brittle thermosets. umn.edu The rapid kinetics of photopolymerization allows for the quick setting of fiber morphology. umn.edu These stretchable thermoset materials have potential applications in textiles, biomedical devices, and composite materials. researchgate.net

Fabrication of High Refractive Index Polymers for Optical Materials

Surface Functionalization and Grafting Methodologies

The thiol group of this compound exhibits a strong affinity for the surfaces of noble metals, such as gold, making it an excellent agent for surface functionalization and the preparation of self-assembled monolayers (SAMs). vulcanchem.comkuleuven.be This property is widely exploited to modify the surfaces of materials to impart specific chemical or physical properties. unileoben.ac.at

For instance, gold nanoparticles stabilized with 4-ethenylbenzene-1-thiol (B13934331) show enhanced stability. vulcanchem.comuni-bayreuth.de The thiol group anchors the molecule to the nanoparticle surface, while the vinyl group remains available for further polymerization or modification reactions. This "grafting-around" method can be used to create a cross-linked polymer shell around a metal nanoparticle core. uni-bayreuth.de

A two-step surface functionalization strategy can be employed, involving the initial immobilization of a clickable agent onto a surface, followed by post-functionalization using a thiol-ene click reaction. nih.gov This has been demonstrated by grafting a copolymer containing catechol groups (for adhesion) and allyl groups (for clicking) onto a metal surface, which is then reacted with various thiols to introduce hydrophobic or hydrophilic properties. nih.gov Thiol chemistry is also used to functionalize magnetic nanoparticles, where surface-bound thiol groups act as chain transfer agents in free radical polymerization, creating a covalently anchored polymer coating. mdpi.com Furthermore, thiol-functionalized covalent organic frameworks (COFs) have been synthesized for applications such as the removal of heavy metals like mercury from water. nih.gov

Surface Grafting of Vinyl-Functionalized Polymers onto Substrates via Thiol-Ene Chemistry

Thiol-ene chemistry provides a robust method for attaching vinyl-functionalized polymers to substrates that have been modified to present thiol groups on their surface. nih.gov This "grafting-to" approach is valued for its efficiency and the mild conditions under which it can be performed, often initiated by UV light. nih.govichtj.waw.pl The reaction involves the addition of a surface-bound thiol group to the vinyl group of a polymer, forming a stable thioether linkage. wikipedia.org This process allows for the creation of solvent-impervious, functional polymer films. nih.govnih.gov

The "graft-from" technique is an alternative where monomers are polymerized directly from an initiator-functionalized surface. researchgate.net Both methods enable precise control over the chemical and physical properties of the material's interface. researchgate.net

Key research findings in this area include:

The ability to graft various polymers, including conjugated polymers like poly(fluorene) and poly(thiophene) derivatives, onto different substrates. nih.govnih.govresearchgate.net

The grafting reaction can proceed rapidly, sometimes in minutes, often without the need for a photoinitiator. nih.gov

The resulting surface-grafted polymers often retain their intrinsic optoelectronic properties. nih.gov

The conformation of the grafted polymers, such as adopting a more "brush-like" structure, can be influenced by the grafting strategy (e.g., end-chain vs. side-chain grafting). nih.gov

Surface Patterning Through Controlled Thiol-Ene Reactions

The thiol-ene reaction is a cornerstone for surface patterning, a technique crucial for creating micro- and nanoscale designs on various materials. rsc.orgnih.govfrontiersin.org This method leverages the light-sensitivity of the reaction, where UV irradiation through a photomask can spatially control where the thiol-ene coupling occurs. wikipedia.orgru.nl This allows for the precise immobilization of molecules, including biomolecules and synthetic polymers, onto a surface. rsc.orgnih.gov

The process typically involves a substrate functionalized with either thiol or alkene groups. nih.gov When a solution containing the complementary molecule is applied and selectively irradiated, covalent bonds form only in the exposed areas, creating a stable pattern. ru.nllevkingroup.com This technique has been successfully used to create patterns of proteins, peptides, and other functional molecules. rsc.orgnih.govru.nl

Table 1: Methods and Outcomes of Thiol-Ene Surface Patterning

| Technique | Substrate/Molecule | Outcome | Reference |

|---|---|---|---|

| Photolithography | Thiol-functionalized surfaces and alkene-terminated molecules | Covalent patterning of small molecules and proteins. | ru.nl |

| Micro-contact Printing | Polymer brushes | Creation of protein patterns to control cell adhesion. | rsc.org |

| Laser Scanning Confocal Microscopy | Thiolated substrate and alkene-terminated perylenes | High-resolution, homogeneous fluorescent patterns. | rsc.org |

| Two-step Thiol-Ene Reaction | Porous polymer with alkyne groups | Generation of superhydrophilic-superhydrophobic micropatterns. | levkingroup.com |

Formation of Functional Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick films that spontaneously form on the surface of a substrate. wikipedia.orguh.edu The formation is driven by the strong affinity of a specific "head group" in the molecule for the substrate material. wikipedia.org For this compound, the thiol (-SH) group serves as the head group, which has a strong affinity for noble metal surfaces like gold, silver, and copper, forming a stable bond. wikipedia.orguh.edusigmaaldrich.com

The process of SAM formation involves the chemisorption of the thiol head groups onto the substrate, followed by the slower organization of the molecular backbones and tail groups. wikipedia.org The vinyl group of this compound acts as a functional tail group, which remains exposed at the monolayer's surface. This exposed functionality is crucial as it allows for subsequent chemical modifications, such as polymerization or further coupling reactions.

The key characteristics of SAMs formed from thiol-containing molecules include:

Spontaneous Formation : The assembly process is thermodynamically driven, occurring upon immersion of the substrate into a dilute solution of the thiol. sigmaaldrich.comsigmaaldrich.com

Structural Order : The molecules arrange into a densely packed, often crystalline-like structure. sigmaaldrich.com On gold, alkanethiols typically form a well-defined (√3 × √3)R30° structure. sigmaaldrich.com

Stability : The bonds between the thiol head group and the metal substrate are strong, resulting in stable monolayers. wikipedia.org

Tunable Properties : The surface properties of the SAM can be precisely controlled by the choice of the terminal functional group. uh.edu

Role as a Versatile Chemical Building Block in Organic Synthesis

In organic synthesis, a "building block" is a molecule with reactive functional groups that can be used in the modular construction of more complex molecular structures. sigmaaldrich.comwikipedia.orgsigmaaldrich.com this compound fits this description perfectly, offering two distinct reactive sites: the nucleophilic thiol group and the polymerizable ethenyl (vinyl) group. wikipedia.org

Precursor for the Synthesis of Complex Organic Molecules

The dual functionality of this compound makes it a valuable precursor for synthesizing complex molecules. rsc.orgorganic-chemistry.org The thiol group can undergo a variety of classical reactions, such as alkylation to form thioethers or oxidation to form disulfides and sulfonic acids. masterorganicchemistry.com Simultaneously, the vinyl group can participate in addition reactions, cycloadditions, and polymerization. wikipedia.org This orthogonality allows for stepwise, controlled synthesis, enabling the construction of intricate molecular frameworks that would be difficult to access through other means. For instance, the thiol can be used as an initiator for cyclization reactions. wikipedia.org

Intermediate in the Synthesis of Pharmaceutical and Agro-Chemical Compounds

Amines and sulfur-containing compounds are prevalent in many biologically active molecules, making reductive amination and thiol chemistry key strategies in pharmaceutical synthesis. nih.gov While direct examples involving this compound are not extensively documented in the public domain, its structural motifs are relevant. The thiol group is a key functional group in several drugs and is used to synthesize various pharmaceutical precursors. wikipedia.orgnih.gov The synthesis of drugs often involves the use of chiral catalysts to produce a single enantiomer, as different enantiomers can have vastly different biological effects. savemyexams.comub.edu The principles of click chemistry, including thiol-ene reactions, are also increasingly applied in pharmaceutical sciences for their efficiency and high yields. nih.gov

The design and synthesis of new drugs is a multidisciplinary field that involves creating molecules to interact with specific biological targets. scholarsresearchlibrary.com Building blocks like this compound are essential components in this process, allowing for the systematic assembly of novel drug candidates. fluorochem.co.uk

Modular Assembly of Advanced Molecular Architectures, including Supramolecular Complexes and Nanoparticles

The concept of modular assembly involves using well-defined building blocks to construct larger, functional systems in a controlled, bottom-up fashion. sigmaaldrich.comsemanticscholar.org this compound is an ideal candidate for this approach. Its thiol group can anchor the molecule to the surface of metal nanoparticles, particularly gold nanoparticles (AuNPs), while the vinyl group remains available for further reactions. nankai.edu.cn

This allows for the creation of functionalized nanoparticles and complex supramolecular structures. nih.govnih.govmdpi.com For example, a layer of this compound can be formed on a gold nanoparticle, and a subsequent polymerization reaction involving the vinyl groups can create a polymer shell around the nanoparticle core. univ-artois.fr This can be used to tailor the nanoparticle's solubility, stability, and biological interactions. Furthermore, the precise arrangement of these building blocks can lead to the formation of highly ordered, complex architectures like Sierpiński triangles on surfaces. nih.gov

Future Research Directions and Emerging Applications for 3 Ethenylbenzene 1 Thiol Chemistry

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of new and efficient synthetic pathways is crucial for the broader application of 3-Ethenylbenzene-1-thiol. Current research is geared towards creating more sustainable and environmentally friendly synthesis methods. ijsetpub.compurkh.comjocpr.com

One promising area of exploration is the use of green chemistry principles to minimize hazardous reagents and waste. ijsetpub.comjocpr.com This includes the investigation of biocatalysts, such as enzymes, which can enhance reaction selectivity and reduce energy consumption. ijsetpub.comnumberanalytics.com The use of renewable feedstocks, like biomass-derived compounds, is another key strategy to reduce the carbon footprint associated with the synthesis. ijsetpub.compurkh.com For instance, research has shown the successful conversion of biomass to valuable chemicals like 3-vinylphenol, a potential precursor. rsc.org

Furthermore, advancements in catalysis, including the use of palladium-catalyzed coupling reactions and isomerizing metathesis, offer pathways to synthesize vinyl-substituted aromatic compounds from renewable sources. rsc.orgwiley-vch.de The development of one-pot synthesis strategies, where multiple reaction steps are carried out in a single reactor, is also being explored to improve efficiency and reduce waste. mdpi.com

Table 1: Comparison of Synthetic Approaches for Vinyl-Aromatic Compounds

| Synthetic Approach | Advantages | Disadvantages | Sustainability Aspect |

| Traditional Chemical Synthesis | Well-established, high yields in some cases. | Often relies on hazardous reagents and solvents, can generate significant waste. | Low |

| Green Catalysis | Milder reaction conditions, higher selectivity, reduced energy consumption. ijsetpub.compurkh.com | Catalyst cost and stability can be a concern. | High |

| Biocatalysis | High selectivity, use of renewable enzymes. ijsetpub.comnumberanalytics.com | Limited to specific reactions and conditions. | High |

| Renewable Feedstocks | Reduces dependence on fossil fuels, lower carbon footprint. ijsetpub.compurkh.com | Feedstock availability and processing can be challenging. | High |

| One-Pot Synthesis | Increased efficiency, reduced waste and purification steps. mdpi.com | Complex reaction optimization required. | Medium to High |

Advanced Mechanistic Insights into Complex Thiol-Ene and Radical Polymerization Systems

A deeper understanding of the polymerization mechanisms involving this compound is essential for controlling polymer architecture and properties. The thiol-ene reaction, a type of "click chemistry," is particularly relevant due to its high efficiency, mild reaction conditions, and insensitivity to oxygen. advancedsciencenews.comdiva-portal.orgwikipedia.org

Future research will likely focus on elucidating the kinetics and thermodynamics of the thiol-ene polymerization of this compound. This includes studying the interplay between the step-growth mechanism of the thiol-ene reaction and potential chain-growth homopolymerization of the vinyl group. advancedsciencenews.comwikipedia.org The structure and reactivity of the alkene play a crucial role in determining the reaction pathway. wikipedia.org For instance, electron-rich alkenes tend to be highly reactive in thiol-ene additions. wikipedia.org

In radical polymerization, the substituent on the carbon-carbon double bond significantly influences the polymerization mechanism. hacettepe.edu.tr For monomers like this compound, which can be considered a substituted styrene (B11656), radical, anionic, cationic, and coordination polymerization mechanisms are all theoretically possible. hacettepe.edu.tr Advanced techniques will be employed to study the kinetics of initiation, propagation, termination, and chain transfer steps in these complex systems. libretexts.org Understanding these fundamental processes will enable the synthesis of polymers with precisely controlled molecular weights, branching, and functionalities. researchgate.net

Development of Next-Generation Stimuli-Responsive and Adaptable Materials

The incorporation of the thiol group from this compound into polymer structures opens up possibilities for creating stimuli-responsive and adaptable materials. Thiol and disulfide chemistries are known to be responsive to various stimuli, including redox conditions and pH. mdpi.com

Future research will explore the design of materials that can change their properties in response to specific environmental cues. For example, polymers containing disulfide bonds, which can be formed by the oxidation of thiol groups, can exhibit self-healing properties. mdpi.com These materials can be designed to repair damage by reforming the disulfide linkages.

Furthermore, the thiol group can be utilized for post-polymerization modification, allowing for the introduction of various functional groups. This approach enables the creation of "smart" materials with tailored responses. For instance, by attaching specific molecules to the thiol groups, materials could be developed for applications in drug delivery, where the drug is released in response to a particular biological signal. The development of covalent adaptable networks using dynamic bonds will also be a key area of research. nih.gov

Integration of this compound in Sustainable Polymer Technologies and Circular Economy Concepts

There is a growing global emphasis on developing sustainable polymer technologies and implementing a circular economy for plastics. mdpi.comresearchgate.netdiva-portal.orgplasticseurope.org this compound can play a role in this transition by enabling the creation of polymers that are more easily recycled or upcycled. nih.gov

Research in this area will focus on designing polymers with built-in recyclability. The presence of the thiol group can introduce cleavable linkages into the polymer backbone, facilitating chemical recycling processes that break the polymer down into its constituent monomers. These monomers can then be purified and used to produce new polymers, closing the loop on the material lifecycle. nih.gov

Moreover, the use of bio-based feedstocks for the synthesis of this compound aligns with the principles of a circular economy by reducing reliance on fossil fuels. researchgate.neteda.gov The development of polymers from renewable resources is a key strategy for creating a more sustainable plastics industry. scispace.com

Table 2: Potential Contributions of this compound to a Circular Economy

| Feature | Contribution to Circular Economy | Research Focus |

| Renewable Feedstock Synthesis | Reduces dependence on fossil fuels, lowers carbon footprint. researchgate.netscispace.com | Development of efficient and scalable synthesis routes from biomass. |

| Designed for Recyclability | Enables chemical recycling and upcycling of polymers. nih.gov | Incorporation of cleavable linkages and development of efficient degradation processes. |

| High-Value Applications | Creates durable and functional materials, extending product lifespan. | Synthesis of high-performance polymers for demanding applications. |

| Biodegradable Potential | Potential for designing biodegradable polymers for specific applications. | Investigation of biodegradation mechanisms of sulfur-containing polymers. |

High-Throughput Screening and Combinatorial Approaches in Materials Design and Discovery

To accelerate the discovery of new materials with desired properties, high-throughput screening and combinatorial approaches are becoming increasingly important in polymer science. umd.edunih.gov These methods allow for the rapid synthesis and evaluation of large libraries of polymers with varying compositions and structures. researchgate.netacs.org

In the context of this compound, high-throughput screening can be used to quickly identify optimal reaction conditions for polymerization and to screen for polymers with specific properties, such as high refractive index or desired mechanical strength. nih.govresearchgate.net For example, polymer microarrays can be fabricated to test the performance of numerous different polymer formulations simultaneously. acs.orgnih.gov

Combinatorial approaches, which involve systematically varying the monomers and their ratios, can be used to create diverse polymer libraries. nih.govresearchgate.net This strategy is particularly powerful when combined with post-polymerization modification, where a reactive polymer backbone is functionalized with a variety of different molecules. nih.gov By applying these high-throughput methods to the chemistry of this compound, researchers can significantly accelerate the pace of materials innovation and discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |